

Application Notes and Protocols for Dihydrofolate Reductase (DHFR) Inhibition Assay Using Metioprime

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Compound of Interest

Compound Name: *Metioprime*

Cat. No.: *B1676498*

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Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and several amino acids, which are the building blocks of DNA and proteins. Consequently, the inhibition of DHFR leads to the disruption of DNA synthesis and cell death, making it a key target for therapeutic agents in the treatment of cancers and infectious diseases.[1] **Metioprime** is a competitive inhibitor of bacterial DHFR, belonging to the diaminopyrimidine class of compounds, similar to Trimethoprim. This document provides a detailed protocol for assessing the inhibitory activity of **Metioprime** against DHFR using a spectrophotometric assay.

Principle of the Assay

The DHFR inhibition assay is based on monitoring the enzymatic conversion of DHF to THF, which is coupled to the oxidation of the cofactor NADPH to NADP⁺. The reaction can be followed by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[2] In the presence of an inhibitor like **Metioprime**, the rate of this reaction will decrease, allowing for the quantification of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).

Data Presentation

The inhibitory activity of **Metioprime** and other reference compounds against DHFR can be summarized for comparative analysis. While a specific IC50 value for **Metioprime** against a purified DHFR enzyme is not readily available in the cited literature, its activity has been demonstrated to be two to four times more potent than Trimethoprim against certain anaerobic bacteria.[3] For a comprehensive comparison, the table below includes IC50 values for the well-characterized DHFR inhibitors, Trimethoprim and Methotrexate, against various DHFR enzymes.

Inhibitor	Target Enzyme	IC50 Value (µM)	Reference
Metioprime	Bacterial DHFR	Data not available	-
Trimethoprim	E. coli DHFR	0.0204	[4]
Human DHFR	55.26	[5]	
Methotrexate	Human DHFR	0.08	[5]
E. coli DHFR	0.003		

Experimental Protocols

This section provides a detailed methodology for performing the DHFR inhibition assay with **Metioprime**. This protocol is adapted from standard procedures for DHFR assays.[2]

Materials and Reagents

- Dihydrofolate Reductase (DHFR) enzyme (e.g., from E. coli)
- NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
- Dihydrofolic acid (DHF)
- **Metioprime**
- Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.5, containing 1 mM DTT

- DMSO (for dissolving **Metioprime**)
- 96-well UV-transparent microplates
- Microplate spectrophotometer capable of reading absorbance at 340 nm

Reagent Preparation

- Assay Buffer: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.5. Just before use, add Dithiothreitol (DTT) to a final concentration of 1 mM.
- NADPH Stock Solution (10 mM): Dissolve the appropriate amount of NADPH in the assay buffer. Store in small aliquots at -20°C, protected from light.
- DHF Stock Solution (10 mM): Dissolve dihydrofolic acid in the assay buffer containing 1% (w/v) sodium ascorbate to prevent oxidation. The pH may need to be adjusted to ~7.5 with NaOH. Store in small aliquots at -80°C, protected from light.
- DHFR Enzyme Solution: Dilute the DHFR enzyme to the desired concentration in cold assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
- **Metioprime** Stock Solution (10 mM): Dissolve **Metioprime** in DMSO. Further dilute in assay buffer to the required concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid enzyme inhibition.

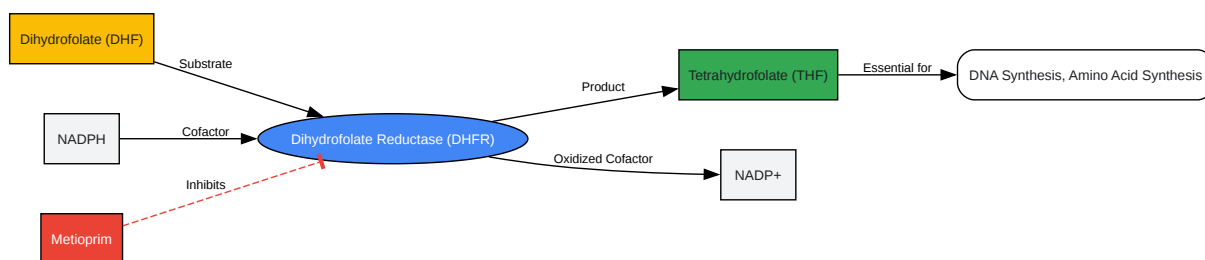
Assay Procedure

- Prepare the reaction mixture: In a 96-well plate, prepare the following reaction mixture for each concentration of **Metioprime** to be tested. Include controls for no inhibitor (enzyme activity control) and no enzyme (background control).
 - Assay Buffer
 - NADPH (final concentration of 100 µM)
 - DHFR enzyme

- **Metioprime** (at various concentrations)
- Pre-incubation: Pre-incubate the plate at 25°C for 5 minutes to allow the inhibitor to bind to the enzyme.
- Initiate the reaction: Add DHF (final concentration of 10 μ M) to each well to start the reaction.
- Kinetic measurement: Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.
- Data Analysis:
 - Calculate the initial reaction velocity (rate of absorbance decrease) for each concentration of **Metioprime** from the linear portion of the kinetic curve.
 - Subtract the rate of the background control (no enzyme) from all other rates.
 - Normalize the data by expressing the inhibited rates as a percentage of the uninhibited enzyme activity (no inhibitor control).
 - Plot the percentage of inhibition against the logarithm of the **Metioprime** concentration.
 - Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).

Visualizations

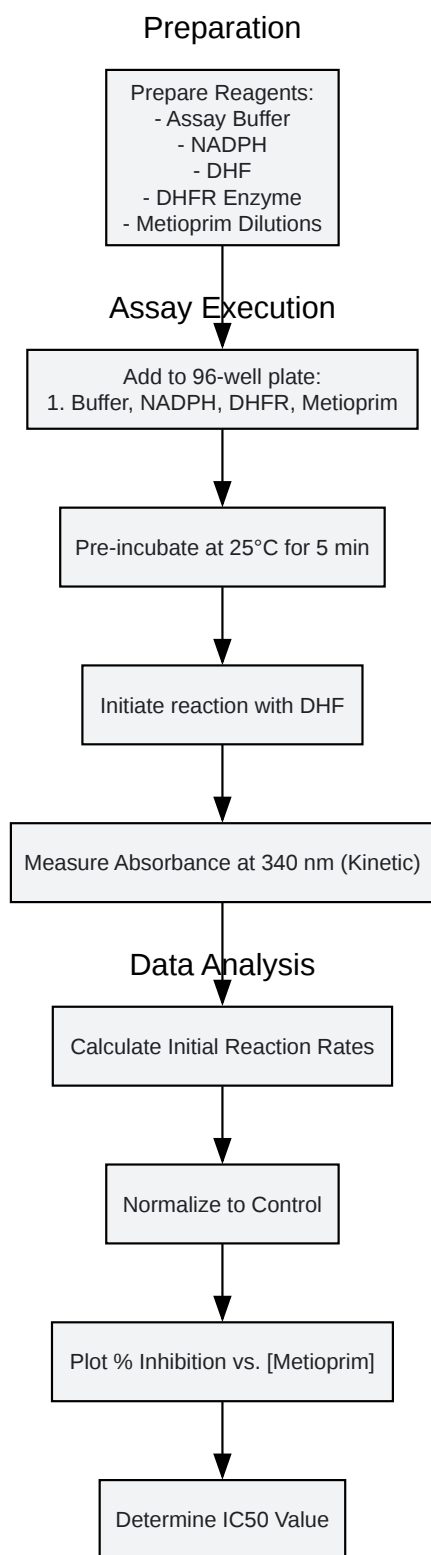
DHFR Signaling Pathway and Inhibition



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Caption: Inhibition of the DHFR pathway by **Metioprime**.

DHFR Inhibition Assay Workflow



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Caption: Experimental workflow for the DHFR inhibition assay.

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